2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol
Description
Properties
IUPAC Name |
2-[(6-amino-2-methylpyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-10-6(8)4-7(11-5)9-2-3-12/h4,12H,2-3H2,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKJKBGIZBRYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol involves nucleophilic aromatic substitution of a suitably functionalized pyrimidine precursor with an aminoethanol derivative. The key steps and conditions are as follows:
Starting Materials: Typically, a 4-chloro-6-substituted-2-methylpyrimidine or related halogenated pyrimidine derivative is used as the electrophilic substrate.
Nucleophile: 2-(Methylamino)ethanol or a similar aminoethanol acts as the nucleophile.
Solvent: Anhydrous ethanol is commonly employed, though polar aprotic solvents like dimethylformamide (DMF) can be used to enhance reactivity.
Reaction Conditions: The reaction is carried out under reflux (approximately 78°C in ethanol) for extended periods (up to 24 hours) under an inert atmosphere (argon) to prevent side reactions.
Post-Reaction Processing: After completion, the reaction mixture is cooled, neutralized with ammonia, and extracted with ethyl acetate. Purification is achieved via column chromatography using solvent systems such as n-pentane:ethyl acetate (2:3).
Yield: The process typically affords the product in quantitative or near-quantitative yields under optimized conditions.
Optimization Strategies
To improve synthesis efficiency, yield, and scalability, several optimization strategies have been explored:
| Condition Parameter | Standard (Ethanol) | Alternative (Toluene) |
|---|---|---|
| Temperature | Reflux (~78°C) | 100°C |
| Reaction Time | 24 hours | 2 hours |
| Yield | Quantitative | 88% |
| Solvent Polarity | Polar protic | Less polar |
| Atmosphere | Argon (inert) | Argon (inert) |
Solvent Choice: Polar aprotic solvents like DMF may increase nucleophilicity and reaction rate but require rigorous drying to avoid hydrolysis.
Catalysis: The use of phase-transfer catalysts or transition-metal catalysts (e.g., Pd/C) can accelerate substitution reactions.
Flow Chemistry: Employing continuous flow reactors improves mixing and heat transfer, reducing reaction time and enhancing yield.
Representative Laboratory Protocol
A typical laboratory synthesis proceeds as follows:
Under an argon atmosphere, dissolve the pyrimidine derivative in anhydrous ethanol.
Add 2-(methylamino)ethanol and stir the mixture at reflux for 24 hours.
Cool the reaction mixture to room temperature.
Neutralize with ammonia solution to quench any acidic impurities.
Extract the product with ethyl acetate.
Purify the crude product by column chromatography using a 2:3 mixture of n-pentane and ethyl acetate.
Collect the purified this compound as a colorless oil or solid.
Chemical Reaction Analysis
The synthesis involves nucleophilic aromatic substitution (S_NAr) on the pyrimidine ring, where the aminoethanol nucleophile displaces a leaving group (commonly chlorine) at the 4-position of the pyrimidine. The presence of electron-donating groups such as the 6-amino and 2-methyl substituents modulates the reactivity of the pyrimidine ring, enhancing the substitution efficiency.
Industrial Production Considerations
In industrial settings, the synthesis is scaled up using automated reactors and continuous flow processes to ensure consistent product quality and high throughput. The use of flow chemistry allows better control over reaction parameters and reduces reaction times significantly.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Material | 4-Chloro-6-substituted-2-methylpyrimidine |
| Nucleophile | 2-(Methylamino)ethanol |
| Solvent | Anhydrous ethanol (standard), DMF (alternative) |
| Reaction Temperature | Reflux (~78°C in ethanol), up to 100°C in toluene |
| Reaction Time | 24 hours (ethanol), 2 hours (toluene) |
| Atmosphere | Argon (inert) |
| Purification Method | Column chromatography (n-pentane:ethyl acetate 2:3) |
| Yield | Quantitative (ethanol), ~88% (toluene) |
| Catalysts | Phase-transfer catalysts, Pd/C (optional for acceleration) |
| Industrial Method | Automated reactors, continuous flow chemistry |
Research Findings and Notes
The use of anhydrous conditions and inert atmosphere is critical to prevent side reactions such as hydrolysis.
Extended reflux times ensure complete substitution, but reaction time can be shortened using alternative solvents or catalysis.
The aminoethanol side chain imparts hydrogen-bonding capacity, which is important for biological activity in downstream applications.
The substitution pattern on the pyrimidine ring affects nucleophilic substitution reactivity, with electron-donating groups facilitating the reaction.
Chemical Reactions Analysis
Types of Reactions
2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme kinetics and inhibition.
Industry: It serves as a building block for the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The molecular pathways involved may include binding to active sites or allosteric sites on the target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs, their modifications, and properties:
Challenges and Opportunities
- Lipophilicity: Propyl-substituted analogs (e.g., 2-[(6-Methyl-2-propylpyrimidin-4-yl)amino]ethanol) may face solubility challenges but could offer enhanced blood-brain barrier penetration .
- Metabolic Stability: Nitro groups (e.g., in 2-[2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol) may lead to rapid clearance via reductase activity .
- Synthetic Complexity : Piperazinyl derivatives require advanced coupling techniques, increasing production costs .
Biological Activity
The compound 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol is a pyrimidine derivative that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its structural features suggest potential interactions with biological targets, making it a candidate for therapeutic applications. This article reviews the biological activities associated with this compound, detailing its mechanisms of action, efficacy in different assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes an amino group and a hydroxyl group attached to a pyrimidine ring, which enhances its solubility and reactivity. Its molecular formula is , and it has a molecular weight of approximately 168.21 g/mol.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The functional groups present facilitate binding to active sites, leading to modulation of enzymatic activities. This interaction can result in either inhibition or activation of metabolic pathways crucial for various physiological processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These results indicate promising activity against common pathogens, suggesting potential applications in treating infections.
Enzyme Inhibition
The compound has been explored for its capacity to inhibit specific enzymes involved in cancer progression. For example, it has shown effectiveness in inhibiting the activity of Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L), which is implicated in tumor metastasis. In vitro studies demonstrated that at a concentration of 20 µM, the compound significantly reduced the viability of cancer cell lines and inhibited ATPase activity in CHD1L .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The findings indicated that modifications to the pyrimidine structure could enhance antibacterial activity. For instance, compounds with additional hydrophobic groups exhibited increased potency against E. coli and S. aureus .
Cancer Research Applications
In cancer research, the compound's ability to induce mesenchymal-to-epithelial transition (MET) was observed in colorectal cancer organoid models. This transition is crucial for reversing epithelial-mesenchymal transition (EMT), which is associated with increased metastatic potential in tumors . The compound's role in promoting apoptosis further underscores its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
